![molecular formula C10H12F2N2O B2632419 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine CAS No. 2200107-35-1](/img/structure/B2632419.png)
2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine” is a synthetic compound with a wide range of potential applications in the field of research and industry. It is related to “3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine”, which has a molecular weight of 214.21 .
Molecular Structure Analysis
The InChI code for a related compound, “3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine”, is1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) . This gives us some insight into the molecular structure of “2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine”. Physical And Chemical Properties Analysis
The physical form of a related compound, “3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine”, is a powder . Another related compound, “(2-((3,3-difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine”, is a liquid . The specific physical and chemical properties of “2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine” are not provided in the search results.Scientific Research Applications
Pyrimidine Derivatives in Scientific Research
Synthetic Methodologies : Research on pyrimidine derivatives, such as 4,6-Dichloro-2-methylpyrimidine, highlights the importance of these compounds as intermediates in the synthesis of anticancer drugs like dasatinib. This indicates a potential role for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine in drug synthesis and process research (Guo Lei-ming, 2012).
Antiviral Applications : Studies on 2,4-diaminopyrimidines substituted at position 5 with various groups have shown marked inhibitory activity against retrovirus replication in cell culture. This suggests potential antiviral applications for structurally related compounds (D. Hocková et al., 2003).
Antimicrobial Activity : Pyrimidine-2(1H)-selenone derivatives demonstrate strong antimicrobial activity against Gram-positive bacteria and fungi. The structure-activity relationship indicates that the position of substituents, such as methoxy groups, can significantly affect biological activity, suggesting a potential research avenue for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine (E. Żesławska et al., 2020).
Molecular Docking and DNA Binding : Schiff base complexes bearing pyrimidine moieties have been synthesized and shown to bind DNA through intercalation, in addition to exhibiting antimicrobial and anticancer activities. This underscores the importance of pyrimidine derivatives in the development of new therapeutic agents (Maram T. Basha et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-7-2-3-13-9(14-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIISLMRBNYLUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B2632338.png)
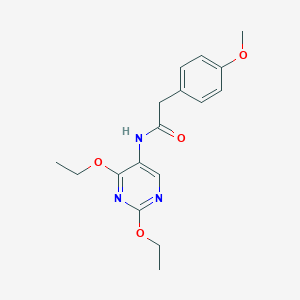
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2632342.png)
![N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B2632343.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2632345.png)
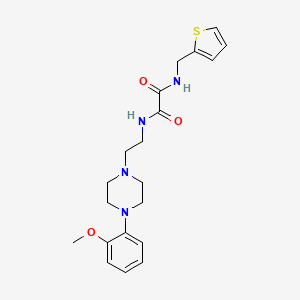
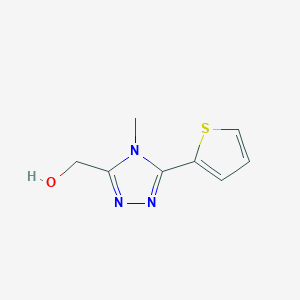
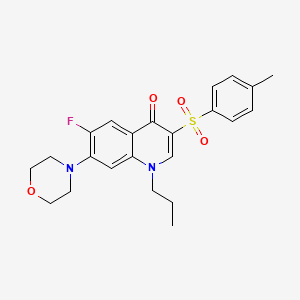
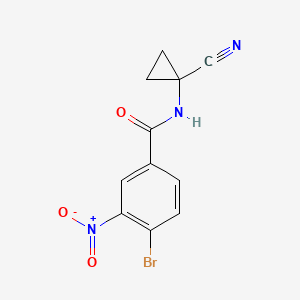
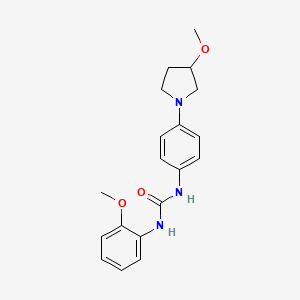

![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)
